sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate
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Overview
Description
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a difluoromethyl group and a sulfonate group, making it a valuable reagent in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of sodium difluoromethanesulfinate as a difluoromethylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like methylene chloride . The reaction conditions are generally mild, occurring at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of the reaction is facilitated by the availability of difluoromethylating agents and the relatively straightforward reaction setup.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Often require palladium or nickel catalysts and suitable ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various difluoromethylated aromatic compounds .
Scientific Research Applications
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, facilitating the formation of new carbon-fluorine bonds. This process often involves the generation of difluoromethyl radicals or carbanions, which then react with the target molecules .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
N-Difluoromethylated Azoles: Include compounds like difluoromethylated imidazoles and triazoles, which are used in pharmaceuticals and agrochemicals.
Uniqueness: Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is unique due to its combination of a pyrazole ring with both a difluoromethyl group and a sulfonate group. This structural arrangement provides distinct reactivity and makes it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
sodium;1-(difluoromethyl)pyrazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKUQMMJBDDBB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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